molecular formula C21H21NO5 B6420851 2-methyl-4-{2-oxo-2-[4-(propan-2-yloxy)phenyl]ethyl}-2,3,4,5-tetrahydro-1,4-benzoxazepine-3,5-dione CAS No. 904010-67-9

2-methyl-4-{2-oxo-2-[4-(propan-2-yloxy)phenyl]ethyl}-2,3,4,5-tetrahydro-1,4-benzoxazepine-3,5-dione

Cat. No.: B6420851
CAS No.: 904010-67-9
M. Wt: 367.4 g/mol
InChI Key: VKZBLBLBCQQXNS-UHFFFAOYSA-N
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Description

This compound is a benzoxazepine derivative. Benzoxazepines are a class of compounds containing a benzene ring fused to an oxazepine ring (a seven-membered ring containing one oxygen, one nitrogen, and five carbon atoms). They are used in various fields, including medicinal chemistry .


Synthesis Analysis

The synthesis of such a compound would likely involve several steps, including the formation of the benzoxazepine ring and the addition of the various substituents. Without specific literature or experimental data, it’s difficult to provide a detailed synthesis analysis .


Molecular Structure Analysis

The molecular structure of this compound, as suggested by its name, likely involves a benzoxazepine core with various substituents. These include a methyl group, a 2-oxo-2-phenylethyl group, and a propan-2-yloxy group .


Chemical Reactions Analysis

The reactivity of this compound would be influenced by the presence of the benzoxazepine ring and the various substituents. The carbonyl group (C=O) in the 2-oxo-2-phenylethyl group could be a site of nucleophilic attack, and the aromatic ring could undergo electrophilic aromatic substitution .


Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its exact structure and the nature of its substituents. These could include its solubility in various solvents, its melting and boiling points, and its spectral properties .

Safety and Hazards

As with any chemical compound, handling this compound would require appropriate safety precautions. Without specific data, it’s difficult to comment on its exact toxicity or environmental impact .

Future Directions

Future research on this compound could involve exploring its potential biological activities, optimizing its synthesis, and investigating its physical and chemical properties .

Properties

IUPAC Name

2-methyl-4-[2-oxo-2-(4-propan-2-yloxyphenyl)ethyl]-1,4-benzoxazepine-3,5-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H21NO5/c1-13(2)26-16-10-8-15(9-11-16)18(23)12-22-20(24)14(3)27-19-7-5-4-6-17(19)21(22)25/h4-11,13-14H,12H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VKZBLBLBCQQXNS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1C(=O)N(C(=O)C2=CC=CC=C2O1)CC(=O)C3=CC=C(C=C3)OC(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H21NO5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

367.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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